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Nona-2,6-dien-1-ol - 7786-44-9

Nona-2,6-dien-1-ol

Catalog Number: EVT-316349
CAS Number: 7786-44-9
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nona-2,6-dien-1-ol, also known as (2E,6Z)-nona-2,6-dien-1-ol, is a volatile organic compound classified as an alkenyl alcohol. It has the chemical formula C9H16OC_9H_{16}O and a CAS number of 18829-56-6. This compound is recognized for its role as a flavoring agent in food products and is also utilized in various scientific applications due to its unique properties. The compound is characterized by its distinct aroma, which contributes to its use in the fragrance and flavor industry.

Source and Classification

Nona-2,6-dien-1-ol is primarily sourced through chemical synthesis. It falls under the category of primary allylic alcohols and is considered a medium-chain fatty alcohol. The compound has been studied for its potential applications in food science and chemistry due to its flavoring properties and structural characteristics.

Synthesis Analysis

Methods

The synthesis of nona-2,6-dien-1-ol typically involves several methods:

  1. Chemical Synthesis: Various synthetic routes have been developed, including the reaction of appropriate starting materials under controlled conditions to yield the desired product.
  2. Catalytic Reactions: Catalysts may be employed to facilitate the formation of double bonds and functional groups characteristic of nona-2,6-dien-1-ol.

Technical Details

For instance, one common synthetic route involves the use of cyclohexanone in a reaction that produces 1-(nona-2,6-dien-1-yl)cyclohexan-1-ol, which can then be converted into nona-2,6-dien-1-ol through further chemical transformations .

Molecular Structure Analysis

Structure

Nona-2,6-dien-1-ol features a linear carbon chain with two double bonds located at the 2nd and 6th positions. Its molecular structure can be represented as follows:

Structure CH3(CH=CH)CH(CH=CH)CH2OH\text{Structure }CH_3(CH=CH)CH(CH=CH)CH_2OH

Data

The molecular weight of nona-2,6-dien-1-ol is approximately 144.23 g/mol. The compound exhibits a boiling point around 200 °C and has a density of approximately 0.85 g/cm³ .

Chemical Reactions Analysis

Reactions

Nona-2,6-dien-1-ol participates in various chemical reactions typical of alkenyl alcohols:

  1. Hydrogenation: The compound can undergo hydrogenation to form saturated alcohols.
  2. Esterification: It can react with acids to form esters, which are valuable in flavoring applications.
  3. Oxidation: Nona-2,6-dien-1-ol can be oxidized to yield aldehydes or ketones depending on the reaction conditions.

Technical Details

These reactions often require specific catalysts or conditions (e.g., temperature and pressure) to proceed efficiently. For example, oxidation may utilize agents such as dichromate or permanganate under acidic conditions.

Mechanism of Action

Process

The mechanism of action for nona-2,6-dien-1-ol primarily revolves around its role as a flavoring agent in food products. The compound interacts with olfactory receptors in the human nose, triggering sensory responses that contribute to flavor perception.

Data

Physical and Chemical Properties Analysis

Physical Properties

Nona-2,6-dien-1-ol is characterized by:

  • Appearance: Colorless liquid
  • Odor: Distinctive fruity aroma
  • Solubility: Soluble in organic solvents but less so in water.

Chemical Properties

Key chemical properties include:

  • Reactivity: Reacts readily with oxidizing agents.
  • Stability: Generally stable under normal conditions but sensitive to light and air.

Relevant data indicates that it has a flash point of approximately 70 °C, making it flammable under certain conditions .

Applications

Nona-2,6-dien-1-ol finds numerous applications across various fields:

  1. Flavoring Agent: Widely used in the food industry for its aromatic properties.
  2. Fragrance Industry: Incorporated into perfumes and scented products due to its pleasant odor.
  3. Scientific Research: Utilized in studies related to aroma compounds and sensory evaluation.
Introduction to Nona-2,6-dien-1-ol

Chemical Identity and Nomenclature

Systematic Nomenclature:

  • Preferred IUPAC Name: (2E,6Z)-Nona-2,6-dien-1-ol
  • Stereochemical Designation: Trans configuration at C2-C3, cis configuration at C6-C7
  • Molecular Formula: C₉H₁₆O
  • Molecular Weight: 140.22 g/mol [4] [7]

Structural Characteristics:

  • Functional Groups: Primary alcohol (─CH₂OH), allylic alcohol system, isolated diene
  • Bond Geometry:
  • C2=C3: Trans configuration (E-isomer)
  • C6=C7: Cis configuration (Z-isomer)
  • Isomer Significance: The trans,cis stereochemistry is critical for aroma intensity, with the cis,cis isomer exhibiting weaker sensory properties [4] [9].

Physicochemical Properties:Table 1: Characteristic Properties of Nona-2,6-dien-1-ol

PropertyValueMeasurement Conditions
Boiling Point96–100°CLit.
Density0.866–0.873 g/cm³25°C
Refractive Index1.464–1.46920°C
LogP2.46–3.13Predicted
Water Solubility0.37 g/LEstimated
Flash Point203°F (95°C)--

The compound presents as a colorless to pale yellow oil with limited water solubility but miscibility in alcohols and organic solvents. Its instability toward oxidation necessitates stabilization during commercial storage, typically achieved through inert gas atmospheres and antioxidant additives [7] [8].

Spectral Signatures:

  • GC-MS Fragmentation: Characteristic ions at m/z 67, 81, 108
  • Predicted IR Absorptions: O─H stretch (3330 cm⁻¹), C=C stretch (1650–1600 cm⁻¹)

Historical Discovery and Industrial Relevance

The identification of nona-2,6-dien-1-ol emerged from mid-20th-century investigations into plant volatiles. Key milestones include:

  • Natural Source Identification (1950s–1960s):
  • First isolated from violet leaf absolute (Viola odorata), where it contributes the "green" olfactory character
  • Concurrently identified as the dominant volatile in cucumber peel (Cucumis sativus), explaining its common name "cucumber alcohol" [3] [6]
  • Commercial Adoption:
  • Received FEMA GRAS status (FEMA #2780) and JECFA approval (No. 1184) as a flavoring agent
  • Assigned COE designation (No. 589) for fragrance use in cosmetics [3]
  • Synthetic Advancements:
  • Early industrial synthesis relied on stoichiometric reagents, producing isomeric mixtures
  • Modern stereoselective routes utilize Grignard coupling:(Z)-3-Hexenyl-MgBr + OHC-CH=CH₂ → 1,6-Nonadien-3-ol → Allylic rearrangement → (2E,6Z)-Nona-2,6-dien-1-ol
  • "Natural-identical" status requires botanical starting materials (e.g., natural cis-3-hexenol) under EU regulatory frameworks [6] [8]

Table 2: Regulatory and Commercial Identifiers

SystemDesignationApplication Context
FEMA2780Food flavorings
JECFA1184Safety evaluation
COE589Cosmetic fragrances
CAS (trans,cis)28069-72-9Primary registry
CAS (stereomix)7786-44-9Alternate registry

Industrial demand stems from its role in:

  • Flavor Formulations: Recreating cucumber, melon, and fresh vegetable notes (<1 ppm use levels)
  • Fine Fragrances: Providing green top-notes in floral compositions ("violet leaf" accords)
  • Functional Fragrances: Masking agents in household products leveraging its "clean" olfactory signature [3] [6] [9]

Natural Occurrence and Biosynthetic Pathways

Ecological Distribution:Nona-2,6-dien-1-ol occurs across phylogenetically diverse plants, primarily functioning as:

  • Herbivore deterrent
  • Pollinator attractant
  • Wound-response signal

Table 3: Documented Natural Sources and Abundance

Biological SourceTissue/MatrixRelative AbundanceReference Matrix
Cucumis sativus (cucumber)PeelHighPrimary odorant
Viola odorata (violet)Leaf epitheliumModerateCharacter impact
Citrullus lanatus (watermelon)Fresh pulpLow–ModerateKey fresh-cut note
Vitis vinifera (Valerien grapes)MustTraceFlavor contributor
Allium sativum (black garlic)Fermented productTraceFreshness modifier

Quantitative analyses reveal concentrations up to 12 ppm in cucumber peel, though environmental factors (e.g., rootstock selection in grafted watermelon) significantly modulate yields [2] [4] [6].

Biosynthesis Mechanism:The biogenesis follows the oxylipin pathway from C18 fatty acid precursors:

  • Precursor Activation:
  • α-Linolenic acid (C18:3 Δ9,12,15) liberated from membrane lipids
  • 13-Lipoxygenase (13-LOX) catalyzes dioxygenation at C13
  • Cleavage Cascade:
  • Hydroperoxide lyase (HPL) cleaves 13-HPOT (hydroperoxyoctadecatrienoic acid)
  • C9/C9 cleavage yields:
  • C9 aldehyde: (3Z)-Nonenal
  • C9 oxoacid: 9-Oxononanoic acid
  • Final Transformation:
  • Enzymatic reduction of (3Z)-Nonenal → (3Z)-Nonen-1-ol
  • Isomerization via allylic rearrangement: (3Z)-Nonen-1-ol → (2E,6Z)-Nona-2,6-dien-1-ol

Isotopic tracer studies (¹⁴C-α-linolenate) confirm >90% incorporation into the C9 skeleton, validating this route [2] [4]. Environmental stressors (mechanical damage, pathogen attack) upregulate biosynthetic enzymes, explaining elevated emissions from wounded tissues.

Properties

CAS Number

7786-44-9

Product Name

Nona-2,6-dien-1-ol

IUPAC Name

nona-2,6-dien-1-ol

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3

InChI Key

AMXYRHBJZOVHOL-UHFFFAOYSA-N

SMILES

CCC=CCCC=CCO

Solubility

Insoluble in water
soluble (in ethanol)

Synonyms

2,6-nonadien-1-ol
nona-2,6-dien-1-ol

Canonical SMILES

CCC=CCCC=CCO

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